The compound 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, making it a subject of interest in pharmaceutical research. The compound is classified under heterocyclic compounds due to the presence of multiple ring structures, including benzodiazole and pyrrolidine moieties.
This compound is cataloged under the CAS number 883649-30-7 and has a molecular formula of C25H21ClN3O2 with a molecular weight of approximately 449.9045 g/mol. It is typically available for research purposes and is not intended for human or animal use . The classification of this compound falls within the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, such as nitrogen or oxygen.
The synthesis of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can involve several steps, typically starting from commercially available precursors. Common methods include:
These methods require careful control of reaction conditions and purification processes to isolate the desired compound effectively.
The molecular structure of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one features several distinct functional groups:
The structural representation can be derived from its SMILES notation: Fc1ccc(cc1)N1CC(CC1=O)c1nc2c(n1CCOc1ccccc1Cl)cccc2
, indicating the arrangement of atoms and bonds within the molecule .
The compound may undergo several types of chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or neurological processes.
Research indicates that compounds with similar structures may inhibit certain pathways associated with inflammation or act as modulators in signaling cascades . Further studies would be needed to clarify its precise mechanism.
The physical properties of 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on substituents present.
This compound has potential applications in various fields:
Research into this compound could lead to advancements in drug development, particularly in areas targeting complex diseases where existing therapies are inadequate.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: